molecular formula C8H12N2O2 B13078024 3-(1,2-Dimethyl-1H-imidazol-4-YL)propanoic acid

3-(1,2-Dimethyl-1H-imidazol-4-YL)propanoic acid

Cat. No.: B13078024
M. Wt: 168.19 g/mol
InChI Key: XHVGQJLPMTVBNC-UHFFFAOYSA-N
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Description

3-(1,2-Dimethyl-1H-imidazol-4-yl)propanoic acid is a heterocyclic carboxylic acid characterized by a propanoic acid backbone linked to a 1,2-dimethylimidazole moiety. The dimethyl substitution at the 1- and 2-positions of the imidazole ring likely enhances steric stability and modulates electronic properties compared to unsubstituted analogs .

Properties

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

3-(1,2-dimethylimidazol-4-yl)propanoic acid

InChI

InChI=1S/C8H12N2O2/c1-6-9-7(5-10(6)2)3-4-8(11)12/h5H,3-4H2,1-2H3,(H,11,12)

InChI Key

XHVGQJLPMTVBNC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CN1C)CCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,2-Dimethyl-1H-imidazol-4-YL)propanoic acid typically involves the cyclization of amido-nitriles. One method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization to form the desired imidazole derivative . The reaction conditions are mild and can accommodate a variety of functional groups, including arylhalides and aromatic heterocycles .

Industrial Production Methods

Industrial production methods for imidazole derivatives often involve the use of high-throughput synthesis techniques and automated reactors to ensure consistent quality and yield. The specific conditions for the industrial production of this compound would depend on the scale and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(1,2-Dimethyl-1H-imidazol-4-YL)propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can lead to the formation of imidazole derivatives with reduced nitrogen atoms.

    Substitution: The imidazole ring can undergo electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted imidazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or sulfonyl chlorides, while nucleophilic substitution reactions may involve nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole N-oxides, while substitution reactions can produce a wide range of substituted imidazole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Recent studies have indicated that derivatives of 3-(1,2-Dimethyl-1H-imidazol-4-YL)propanoic acid exhibit promising antiproliferative activity against various cancer cell lines. For instance, a study evaluated the cytotoxic effects of synthesized derivatives on the A549 human lung cancer cell line using the MTT assay. The results demonstrated a dose-dependent cytotoxic effect with IC50 values indicating significant activity at lower concentrations (12.5 µM to 200 µM) .

CompoundIC50 (µM)Cell Line
Compound A25A549
Compound B51A549
Compound C100A549

Mechanism of Action
The mechanism underlying the anticancer activity involves the inhibition of key signaling pathways associated with cell proliferation. Specifically, studies have shown that these compounds can inhibit Janus kinase 1 (JAK1) signaling, leading to reduced activation of signal transducer and activator of transcription 3 (STAT3), a pathway often overactive in cancers .

Material Science Applications

Ionic Liquid Synthesis
this compound has been utilized in the synthesis of ionic liquids which are functionalized with β-cyclodextrins. These ionic liquids have applications in chromatography as chiral stationary phases, enhancing separation performance in high-performance liquid chromatography (HPLC) .

Ionic LiquidApplication
[C2mim][BF4]Chiral separation
[C4mim][Cl]Catalysis

Biochemical Applications

Enzyme Inhibition Studies
Research has demonstrated that compounds based on this compound can act as inhibitors for specific enzymes involved in metabolic pathways. For example, studies have shown that certain derivatives can inhibit H+/K(+)-ATPase activity, which is crucial for gastric acid secretion. This inhibition could lead to therapeutic applications in treating gastric disorders .

Case Studies

Case Study 1: Antiproliferative Activity
In a controlled study, several derivatives of this compound were synthesized and tested against A549 cells. The results indicated that specific structural modifications significantly enhanced their cytotoxicity compared to the parent compound.

Case Study 2: Ionic Liquid Applications
Another investigation focused on the use of ionic liquids derived from this compound for environmental applications. The ionic liquids showed enhanced solubility for various pollutants, suggesting their potential use in remediation processes.

Mechanism of Action

The mechanism of action of 3-(1,2-Dimethyl-1H-imidazol-4-YL)propanoic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, leading to biological effects. For example, imidazole derivatives are known to inhibit certain enzymes by binding to their active sites, thereby modulating their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound’s closest analogs differ in substituents on the imidazole ring or the carboxylic acid chain. Key comparisons include:

Compound Name Key Substituents Molecular Weight (g/mol) Notable Properties
3-(1,2-Dimethyl-1H-imidazol-4-yl)propanoic acid 1,2-dimethylimidazole + propanoic acid ~222.24* Enhanced steric hindrance; potential metabolic stability due to methyl groups .
3-(4,5-Diphenyl-1H-imidazol-2-yl)propanoic acid (AR-O01591) 4,5-diphenylimidazole + propanoic acid 291.31 Higher lipophilicity; phenyl groups may improve π-π stacking in drug design .
1-[[1-(1H-Tetrazol-5-yl)phenyl-2-yl]methyl]imidazole-4-propanoic acid (11) Tetrazole + imidazole + propanoic acid 297.24 Tetrazole as a bioisostere for carboxylic acid; improved solubility in basic media .
3-(2-Amino-4-phenyl-1H-imidazol-5-yl)-3-(p-tolyl)propanoic acid (11b) Amino + phenyl/p-tolyl + propanoic acid ~350.37* Amino group enables hydrogen bonding; aryl groups enhance target specificity .

*Calculated based on structural formulas where experimental data were unavailable.

Biological Activity

3-(1,2-Dimethyl-1H-imidazol-4-YL)propanoic acid, identified by its CAS number 1368906-81-3, is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, anticancer, and other pharmacological effects.

  • Molecular Formula : C8H12N2O2
  • Molecular Weight : 168.19 g/mol
  • Structure : The compound features an imidazole ring, which is known for its biological significance.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of various imidazole derivatives. While specific data on this compound is limited, related compounds exhibit significant antibacterial and antifungal activities.

Table 1: Antimicrobial Activity of Related Imidazole Derivatives

Compound NameActivity TypeMIC (µg/mL)
2,6-dipiperidino-1,4-dibromobenzeneAntibacterial75 (B. subtilis)
125 (E. faecalis)
<125 (E. coli)
150 (P. aeruginosa)

The above table illustrates the Minimum Inhibitory Concentration (MIC) values for various related compounds, suggesting that modifications in the imidazole structure can enhance antimicrobial efficacy .

Anticancer Activity

The anticancer properties of imidazole derivatives have been a focus in medicinal chemistry. Although direct studies on this compound are scarce, structure-activity relationship studies indicate that imidazole-containing compounds can exhibit selective cytotoxicity against cancer cell lines.

Case Study: Structure-Dependent Anticancer Activity

In a study evaluating various thiazole derivatives with similar structural motifs:

  • Compounds demonstrated varying degrees of cytotoxicity against A549 (lung cancer) and Caco-2 (colorectal cancer) cell lines.
  • Notably, some compounds reduced Caco-2 cell viability by up to 54.9% at specific concentrations .

This suggests that the incorporation of imidazole rings may also contribute to anticancer activity in related compounds.

The biological activity of imidazole derivatives often involves:

  • Inhibition of DNA synthesis : Many imidazole compounds interfere with nucleic acid synthesis in bacteria and cancer cells.
  • Disruption of cellular membranes : Certain derivatives can compromise membrane integrity leading to cell death.

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